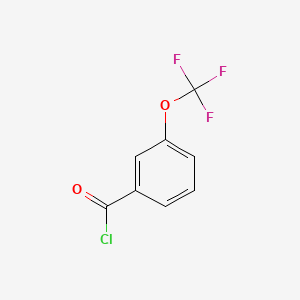

3-(Trifluoromethoxy)benzoyl chloride

Description

Significance of Trifluoromethyl and Trifluoromethoxy Moieties in Contemporary Chemistry

The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are among the most important fluorine-containing substituents in modern chemistry. mdpi.com Their introduction into organic scaffolds can profoundly alter a molecule's properties. mdpi.com

The trifluoromethoxy group is known to significantly increase the lipophilicity of a molecule, a critical factor for its ability to permeate biological membranes. mdpi.comnih.gov This increased lipophilicity is attributed to the replacement of hydrogen atoms with more lipophilic fluorine atoms. nih.gov Furthermore, the strong carbon-fluorine bonds in the trifluoromethoxy group enhance metabolic stability. nih.gov Molecules containing this moiety are more resistant to oxidative metabolism by enzymes such as cytochrome P-450, which can lead to a longer biological half-life. researchgate.net The trifluoromethoxy group is generally more lipophilic than the trifluoromethyl group. mdpi.com

| Property | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) |

| Lipophilicity | Increases lipophilicity | Significantly increases lipophilicity |

| Metabolic Stability | High metabolic stability due to strong C-F bonds | High metabolic stability, often greater than -CF3 |

| Electronic Effect | Strong electron-withdrawing | Strong electron-withdrawing |

This table provides a comparative overview of the general effects of trifluoromethyl and trifluoromethoxy groups on molecular properties.

The beneficial effects of the trifluoromethoxy group on lipophilicity and metabolic stability have made it a highly desirable feature in the design of new pharmaceuticals and agrochemicals. nih.gov In drug discovery, the incorporation of a trifluoromethoxy group can improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The enhanced metabolic stability can lead to lower required doses and reduced side effects. researchgate.net Similarly, in the agrochemical sector, the presence of a trifluoromethoxy group can contribute to the development of more potent and persistent pesticides and herbicides.

Benzoyl Chlorides as Key Synthetic Intermediates

Benzoyl chlorides are a class of acyl chlorides characterized by a carbonyl group attached to a benzene (B151609) ring and a chlorine atom. They are highly valued in organic synthesis for their reactivity and versatility.

The reactivity of benzoyl chlorides is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. The presence of electron-withdrawing or electron-donating substituents on the benzene ring can modulate this reactivity. Electron-withdrawing groups, such as the trifluoromethoxy group, increase the electrophilicity of the carbonyl carbon, making the benzoyl chloride more reactive towards nucleophiles. stackexchange.com

Benzoyl chlorides are instrumental in the formation of new chemical bonds. They readily react with nucleophiles containing oxygen, nitrogen, or sulfur to form esters, amides, and thioesters, respectively. These reactions are fundamental in the synthesis of a vast number of organic compounds. wikipedia.org Furthermore, benzoyl chlorides are key reagents in Friedel-Crafts acylation reactions, a powerful method for forming carbon-carbon bonds by attaching the benzoyl group to an aromatic ring. wikipedia.org

Research Landscape of 3-(Trifluoromethoxy)benzoyl chloride

While the trifluoromethyl analogue has been more extensively studied, this compound is gaining recognition as a valuable building block in specialized applications. Its synthesis typically involves the conversion of the corresponding 3-(trifluoromethoxy)benzoic acid to the acyl chloride using standard chlorinating agents like thionyl chloride or oxalyl chloride.

A notable application of this compound is in the field of medicinal chemistry. For instance, it has been utilized in the synthesis of imidazo[4,5-b]pyridin-2-one and oxazolo[4,5-b]pyridin-2-one derivatives, which have been investigated as potential cancer therapeutic compounds. google.com This highlights the role of the 3-trifluoromethoxybenzoyl moiety in constructing complex heterocyclic scaffolds with potential biological activity. The compound's utility in combinatorial chemistry for the generation of compound libraries for drug discovery has also been documented.

Below is a table summarizing the key physicochemical properties of this compound:

| Property | Value |

| CAS Number | 86270-03-3 |

| Molecular Formula | C8H4ClF3O2 |

| Molecular Weight | 224.56 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Approximately 184-186 °C |

| Density | Approximately 1.383 g/mL at 25 °C |

Data compiled from various chemical supplier specifications.

Overview of Prior Academic Investigations

The following table summarizes the limited data available, primarily derived from supplier information and general chemical knowledge, rather than dedicated academic studies.

| Property | Data | Source Type |

| Molecular Formula | C8H4ClF3O2 | Chemical Supplier |

| Molecular Weight | 224.57 g/mol | Chemical Supplier |

| CAS Number | 86270-03-3 | Chemical Supplier |

| Primary Use | Intermediate in organic synthesis | Inferred |

Identification of Knowledge Gaps and Future Research Directions

The lack of dedicated research on this compound presents numerous knowledge gaps. These gaps represent fertile ground for future academic inquiry.

Key Knowledge Gaps:

Optimized Synthesis: While the synthesis can be inferred from standard methods for creating acyl chlorides (e.g., from the corresponding carboxylic acid), there are no published studies on optimized reaction conditions, yield improvements, or purification methods specific to this compound.

Reactivity Profile: A detailed academic study of its reactivity with various nucleophiles is needed. Understanding its reaction kinetics and comparing its reactivity to other benzoyl chlorides (e.g., the trifluoromethyl analogue) would be highly valuable.

Spectroscopic and Physicochemical Data: Comprehensive and publicly accessible spectroscopic data (NMR, IR, Mass Spectrometry) from academic sources are required for unambiguous characterization. Detailed studies on its physical properties, such as stability and solubility in various solvents, are also absent.

Applications: There is a significant gap in knowledge regarding the specific applications of this compound. Its potential as a precursor for novel pharmaceuticals, agrochemicals, or advanced materials has not been explored in academic literature.

Future Research Directions:

Based on the identified knowledge gaps, several avenues for future research can be proposed:

Fundamental Characterization: A foundational study focused on the definitive synthesis, purification, and complete spectroscopic characterization of this compound is a critical first step.

Comparative Reactivity Studies: A systematic investigation comparing the reactivity of this compound with 3-(Trifluoromethyl)benzoyl chloride and other substituted benzoyl chlorides would provide valuable insights into the electronic effects of the -OCF3 group on the acyl chloride moiety.

Exploratory Synthesis of Novel Compounds: The compound should be used as a building block in the synthesis of new molecular libraries. These libraries could then be screened for biological activity, potentially identifying new lead compounds for drug discovery or new agrochemicals.

Materials Science Applications: Research into the incorporation of the 3-(trifluoromethoxy)benzoyl group into polymers or other materials could reveal novel properties, such as enhanced thermal stability or chemical resistance.

The following table outlines potential research projects to address the current knowledge gaps.

| Research Area | Proposed Project Title | Objective |

| Synthetic Chemistry | "An Optimized, Scalable Synthesis of this compound" | To develop and document a high-yield, reliable synthetic route. |

| Physical Organic Chemistry | "A Comparative Study of the Electronic and Steric Effects of -OCF3 vs. -CF3 on Benzoyl Chloride Reactivity" | To quantify the differences in reaction rates and mechanisms. |

| Medicinal Chemistry | "Synthesis and Biological Evaluation of Novel Amides and Esters Derived from this compound" | To explore the potential of the 3-(trifluoromethoxy)benzoyl scaffold in creating new bioactive molecules. |

| Polymer Chemistry | "Investigation of Novel Polymers Functionalized with this compound for High-Performance Applications" | To assess the impact of the trifluoromethoxy group on polymer properties. |

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-7(13)5-2-1-3-6(4-5)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKIOAXLPYJSMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80335084 | |

| Record name | 3-(Trifluoromethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86270-03-3 | |

| Record name | 3-(Trifluoromethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethoxy)benzoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Trifluoromethoxy Benzoyl Chloride and Its Derivatives

Established Synthetic Pathways to Trifluoromethylbenzoyl Chlorides

Several robust methods have been established for the synthesis of trifluoromethylbenzoyl chlorides, which share a similar synthetic logic to 3-(trifluoromethoxy)benzoyl chloride.

A widely employed and traditional method for synthesizing trifluoromethylbenzoyl chlorides is the reaction of the corresponding trifluoromethylbenzoic acid with thionyl chloride (SOCl₂). google.comaskiitians.com This reaction is a standard conversion of a carboxylic acid to an acyl chloride. The process involves heating the benzoic acid derivative with an excess of thionyl chloride, often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).

The general reaction is as follows: CF₃C₆H₄COOH + SOCl₂ → CF₃C₆H₄COCl + SO₂ + HCl

The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification as they can be easily removed from the reaction mixture. doubtnut.comresearchgate.net The remaining excess thionyl chloride can be removed by distillation, often under reduced pressure, to yield the desired benzoyl chloride product. researchgate.net This method is valued for its high yields and the clean nature of the reaction.

Table 1: Synthesis of Benzoyl Chlorides from Benzoic Acids using Thionyl Chloride

| Starting Material | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Benzoic Acid | Thionyl Chloride | Reflux, 1 hour | Benzoyl Chloride | 81.8% |

An alternative and economically attractive pathway involves the fluorination of trichloromethylbenzoyl chlorides using hydrogen fluoride (B91410) (HF). google.com This method avoids the multi-step processes often required to synthesize trifluoromethylbenzoic acids. google.com The starting material, trichloromethylbenzoyl chloride, can be prepared from readily available xylenes (B1142099) through chlorination and subsequent hydrolysis. google.com

The core of this process is the selective halogen exchange (Halex) reaction on the trichloromethyl (-CCl₃) group, converting it to a trifluoromethyl (-CF₃) group without affecting the benzoyl chloride moiety. google.com

CF₃C₆H₄CCl₃ + 3 HF --(Catalyst)--> CF₃C₆H₄CF₃ + 3 HCl

This reaction is typically conducted at temperatures between 0°C and 100°C. google.com

The success of the fluorination of trichloromethylbenzoyl chlorides with hydrogen fluoride hinges on the use of a halogen transfer catalyst. google.com Lewis acids such as antimony pentachloride (SbCl₅) or ferric chloride (FeCl₃) are highly effective for this purpose. google.comresearchgate.net These catalysts facilitate the exchange of chlorine atoms for fluorine atoms.

Antimony pentachloride, for instance, can react with HF to form antimony(V) chlorofluoride species, which are potent fluorinating agents. researchgate.netgoogle.com The catalyst activates the C-Cl bond, making it more susceptible to nucleophilic attack by the fluoride from HF or the catalyst complex. researchgate.net In a typical procedure, 3-trichloromethylbenzoyl chloride is heated with anhydrous HF in the presence of a catalytic amount of antimony pentachloride to yield 3-trifluoromethylbenzoyl chloride. google.com The use of these catalysts allows the reaction to proceed under milder conditions and with high selectivity, providing the desired product in good yields. google.com

A more recent method provides a pathway to 3-(trifluoromethyl)benzoyl chloride from 3'-(trifluoromethyl)acetophenone (B147564). This synthesis involves a two-step, one-pot reaction sequence utilizing sulfur monochloride (S₂Cl₂) and sulfuryl chloride (SO₂Cl₂). chemicalbook.com

In this process, 3'-(trifluoromethyl)acetophenone is first treated with S₂Cl₂ in the presence of a pyridine (B92270) catalyst at room temperature. After a period, SO₂Cl₂ is added, and the mixture is heated. chemicalbook.com This sequence of reagents effectively converts the acetophenone's methyl ketone group into the desired acid chloride. The reaction, conducted in a solvent like chlorobenzene, has been reported to produce 3-(trifluoromethyl)benzoyl chloride in high yield, such as 87%. chemicalbook.com

Table 2: Reaction Conditions for Synthesis from 3'-(trifluoromethyl)acetophenone

| Reactant | Reagents | Catalyst | Temperature | Time | Product | Yield (%) |

|---|

Reaction of Trichloromethylbenzoyl Chlorides with Hydrogen Fluoride

Advanced Synthetic Strategies for Novel this compound Derivatives

This compound is a valuable building block for creating more complex molecules, primarily through reactions involving the highly reactive acyl chloride group.

The carbonyl carbon of this compound is highly electrophilic, making it an excellent substrate for nucleophilic acyl substitution reactions. libretexts.org This reactivity is widely exploited to synthesize a diverse range of derivatives.

Reactions with Amines: When treated with primary or secondary amines, this compound readily forms the corresponding N-substituted benzamides. chemguide.co.uk The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine's lone pair of electrons attacks the carbonyl carbon, forming a tetrahedral intermediate. pearson.com This intermediate then collapses, expelling a chloride ion to yield the stable amide product. chemguide.co.uk These reactions are often carried out in the presence of a base (like excess amine or pyridine) to neutralize the HCl byproduct. chemguide.co.uk This strategy is fundamental in medicinal chemistry for constructing amide linkages in bioactive molecules.

Reactions with Thiocyanates: The reaction with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, first produces an acyl isothiocyanate intermediate. google.com This highly reactive intermediate is not typically isolated but is used in situ to react with a nucleophile, such as an amine. google.com This subsequent reaction yields N-aroylthiourea derivatives. This one-pot, multi-component reaction is an efficient method for synthesizing complex thiourea-containing compounds. google.com

Table 3: Examples of Nucleophilic Substitution Derivatives

| Benzoyl Chloride | Nucleophile | Product Type |

|---|---|---|

| This compound | Primary/Secondary Amine | N-substituted-3-(trifluoromethoxy)benzamide |

Coupling Reactions and Derivatization for Complex Molecular Architectures

This compound is a versatile building block for constructing complex molecules, primarily through coupling reactions and derivatization. As an acyl chloride, its reactivity is harnessed to form new carbon-carbon and carbon-heteroatom bonds, leading to a wide array of molecular structures.

One of the key transformations for acyl chlorides is the acyl Sonogashira reaction, which involves the coupling of an acyl chloride with a terminal alkyne. researchgate.net This reaction is typically catalyzed by a combination of palladium and copper complexes and provides a direct route to ynones (acetylenic ketones). researchgate.net These ynone products are valuable intermediates themselves, amenable to further transformations into heterocycles and other complex frameworks. The reaction is noted for its tolerance of a wide variety of functional groups on both the acyl chloride and the alkyne. researchgate.net While specific examples using this compound are not prevalent in the provided literature, the general applicability of this reaction suggests its utility for this substrate.

Derivatization is another critical strategy for expanding the molecular complexity from this compound. Benzoyl chloride and its analogs are widely used as derivatizing agents to label molecules, particularly for analysis via liquid chromatography-mass spectrometry (LC-MS). nih.govchromatographyonline.com This process, known as benzoylation, targets functional groups such as primary and secondary amines, phenols, and thiols. nih.govchromatographyonline.com The reaction proceeds rapidly, often in under a minute at room temperature, and the resulting benzoylated products exhibit improved chromatographic retention and detection sensitivity. chromatographyonline.com This highlights the compound's ability to readily react and form stable amide, ester, or thioester linkages, a fundamental characteristic exploited in the synthesis of larger molecules. For instance, a related compound, 3-(trifluoromethyl)benzoyl chloride, serves as an intermediate in the preparation of substituted pyrazolo[1,5-a]pyrimidines, showcasing how these acyl chlorides can be integrated into multi-step syntheses to build complex heterocyclic systems.

The trifluoromethoxy-substituted phenyl ring itself is a valuable motif in medicinal chemistry. For example, the related compound 3-(trifluoromethoxy)benzyl chloride is used in palladium-catalyzed reactions to synthesize the anticancer agent Erlotinib, demonstrating the importance of this structural unit in the architecture of pharmacologically active molecules. nbinno.com

Table 1: Examples of Coupling and Derivatization Reactions for Benzoyl Chlorides

| Reaction Type | Reactants | Typical Catalysts | Product Type | Significance |

|---|---|---|---|---|

| Acyl Sonogashira Coupling | Acyl Chloride, Terminal Alkyne | Palladium complex (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI) | Ynone (Acetylenic Ketone) | Forms C-C bonds; creates versatile intermediates for heterocycle synthesis. researchgate.net |

| Amidation | Acyl Chloride, Primary/Secondary Amine | None (or base like pyridine) | Amide | Forms stable C-N bonds; fundamental reaction in peptide and pharmaceutical synthesis. nih.gov |

| Esterification | Acyl Chloride, Alcohol/Phenol | None (or base like pyridine) | Ester | Forms stable C-O bonds; common in synthesis of fine chemicals and materials. nih.gov |

Exploration of Green Chemistry Approaches in Synthesis

In line with the global push for sustainable chemical manufacturing, green chemistry principles are being increasingly applied to the synthesis of this compound and its derivatives. uniroma1.it The focus is on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. ucla.edu

The choice of solvent is a critical factor in the environmental footprint of a chemical process. rsc.org Traditional syntheses often rely on chlorinated solvents like dichloromethane (B109758) or aromatic solvents such as toluene, which are now under scrutiny due to toxicity and environmental concerns. ucla.eduresearchgate.net

A promising green alternative is benzotrifluoride (B45747) (BTF), also known as α,α,α-trifluorotoluene. researchgate.netresearchgate.net BTF is considered more environmentally friendly than many conventional solvents and is suitable for a wide range of chemical reactions, including those catalyzed by transition metals. researchgate.netresearchgate.net Its physical properties make it a viable substitute for dichloromethane in many applications. Other green solvents being explored include 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources like corncobs, and Cyclopentyl methyl ether (CPME), a hydrophobic ether that is more stable against peroxide formation than tetrahydrofuran (B95107) (THF). The use of water as a reaction medium, where feasible, represents an ideal green solvent choice, as demonstrated in certain oxyhalogenation reactions. rsc.org

Table 2: Comparison of Traditional vs. Green Solvents

| Solvent | Type | Key Advantages | Environmental/Safety Concerns |

|---|---|---|---|

| Dichloromethane (DCM) | Traditional (Chlorinated) | Excellent solvent for many organic compounds. | Suspected carcinogen, environmental persistence. researchgate.net |

| Toluene | Traditional (Aromatic) | Good solvent for a range of polarities. | Toxic, volatile organic compound (VOC). researchgate.net |

| Benzotrifluoride (BTF) | Green Alternative | More environmentally friendly, inert, suitable for many reaction types. researchgate.netresearchgate.net | Less hazardous than many traditional solvents. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Derived from renewable resources, less prone to peroxide formation than THF. | Lower environmental impact. |

| Water | Green Alternative | Non-toxic, non-flammable, inexpensive. rsc.org | Limited solubility for many organic substrates. |

Catalyst development is at the heart of green chemistry, aiming to replace stoichiometric reagents with catalytic alternatives that are more efficient and can be recycled. For reactions involving acyl chlorides, the development of heterogeneous catalysts is a key area of research. Heterogeneous palladium or copper catalysts used in Sonogashira couplings, for example, can be more easily separated from the reaction mixture and potentially reused, reducing metal waste. researchgate.net Furthermore, research into avoiding hazardous reagents is crucial. For instance, alternative green pathways have been developed for carbamate (B1207046) synthesis that utilize a zinc carbonate catalyst, thereby avoiding the use of highly toxic phosgene. uniroma1.it While not directly related to this compound, this illustrates the principle of designing safer processes through innovative catalyst selection.

Reaction Optimization and Process Intensification in this compound Synthesis

Optimizing reaction conditions and intensifying process technology are essential for making the synthesis of this compound economically viable and scalable. These efforts focus on maximizing yield and purity while minimizing reaction time, energy consumption, and waste generation.

Design of Experiments (DoE) is a powerful statistical methodology used to systematically optimize chemical reactions. rsc.org Instead of varying one factor at a time, DoE allows for the simultaneous investigation of multiple variables (e.g., temperature, concentration, catalyst loading, reaction time) to identify the optimal conditions with a minimal number of experiments. acs.org This approach has been successfully applied to optimize various synthetic transformations. acs.orgrsc.org For the synthesis involving this compound, a DoE approach could efficiently map the relationship between process variables and key outputs like product yield and impurity levels, leading to a robust and high-performing process. acs.org Solvent choice can also be integrated into a DoE study by using a "solvent map" based on principal component analysis (PCA), allowing for a systematic rather than intuitive selection of the reaction medium. rsc.orgrsc.org

Table 3: Illustrative Design of Experiments (DoE) Factors for Optimization

| Factor (Variable) | Example Low Level | Example High Level | Potential Impact |

|---|---|---|---|

| Temperature (°C) | 20 | 60 | Reaction rate, selectivity, byproduct formation. |

| Catalyst Loading (mol%) | 0.5 | 2.0 | Reaction rate, cost, product purity. |

| Concentration (M) | 0.1 | 0.5 | Reaction rate, solubility, heat transfer. |

| Solvent Type | Toluene | Benzotrifluoride | Yield, selectivity, environmental impact. rsc.org |

A deep understanding of the reaction mechanism is crucial for rationally improving yield and selectivity. Mechanistic studies can reveal the roles of catalysts, intermediates, and transition states, providing insights into how to suppress side reactions and favor the formation of the desired product. For example, in reactions where multiple products can form, such as the mono-alkylation of a diol, controlling selectivity is paramount. Studies have shown that process design, such as using a liquid-liquid-liquid phase transfer catalysis (L-L-L PTC) system, can dramatically enhance selectivity, achieving 100% yield of the mono-substituted product by creating a distinct catalyst-rich phase where the reaction occurs. researchgate.net

In enantioselective synthesis, mechanistic understanding allows for the rational design of chiral catalysts. For instance, in the catalytic enantioselective fluorination of β-ketoesters, a steric model derived from X-ray crystallography and molecular modeling can explain the facial selectivity of the reaction, guiding the development of catalysts that deliver high enantiomeric excess. acs.org Similarly, computational studies, such as Density Functional Theory (DFT) calculations, can be employed to understand regioselectivity in C-H activation reactions, leading to the development of highly selective chlorination methods. researchgate.net Applying such mechanistic investigations to the synthesis and reactions of this compound can lead to significant improvements in process efficiency and product quality.

Advanced Reactivity and Mechanistic Investigations of 3 Trifluoromethoxy Benzoyl Chloride

Acylation Reactions with Diverse Nucleophiles

As a highly reactive acyl chloride, 3-(trifluoromethoxy)benzoyl chloride readily participates in nucleophilic acyl substitution reactions. libretexts.org The general mechanism involves the initial attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, regenerating the carbonyl double bond and resulting in the acylated product. libretexts.org

The reaction of this compound with ammonia, primary amines, or secondary amines provides a direct route to the corresponding benzamide (B126) derivatives. This reaction, often called aminolysis, is typically rapid and exothermic. globalconference.infochemguide.co.uk The hydrogen chloride (HCl) gas generated as a byproduct immediately reacts with the excess amine present in the reaction mixture to form an ammonium (B1175870) salt. libretexts.org

The general reaction proceeds as follows: CF₃OC₆H₄COCl + 2 RNH₂ → CF₃OC₆H₄CONHR + RNH₃⁺Cl⁻

These reactions are fundamental in the synthesis of a wide array of compounds, including pharmaceuticals and agrochemicals, where the benzamide moiety is a common structural feature. innospk.commdpi.com For instance, N-(3-(trifluoromethyl)phenyl)benzamide derivatives have been synthesized as part of the development of new biologically active molecules. mdpi.com The reaction conditions can be adapted, with some procedures being carried out in solvents like tetrahydrofuran (B95107) or dimethyl sulfoxide, while others have been developed under solvent-free (neat) conditions to provide a greener synthetic route. google.comresearchgate.net

Below is a table summarizing representative amidation reactions involving benzoyl chlorides and various amines.

| Amine Nucleophile | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1,2-Phenylenediamine | Tetrahydrofuran (THF), Trifluoroacetic acid, Room Temperature | Mono-acylated phenylenediamine derivative | Not specified | google.com |

| Aniline (B41778) | Neat (solvent-free), Room Temperature | N-Phenylbenzamide | 95% | researchgate.net |

| Benzylamine | Cyrene™ (solvent), Triethylamine, Room Temperature | N-Benzyl-4-fluorobenzamide | Good | hud.ac.uk |

| Ammonia | Concentrated aqueous solution, continuous shaking | Benzamide | Not specified | globalconference.info |

Esterification: this compound reacts with alcohols in a process known as alcoholysis to form esters. libretexts.org These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), which serves to neutralize the HCl byproduct. orgsyn.org The reaction is a straightforward method for introducing the 3-(trifluoromethoxy)benzoyl group into molecules containing a hydroxyl functional group. Phase-transfer catalysis (PTC) has also been employed to facilitate the esterification of alcohols with acyl chlorides, offering high yields under mild conditions. ajol.info

Anhydride (B1165640) Formation: Symmetrical or mixed carboxylic anhydrides can be synthesized from this compound. The reaction with a carboxylate salt (e.g., sodium 3-(trifluoromethoxy)benzoate) would yield the symmetrical anhydride. Alternatively, reacting the acyl chloride with a different carboxylic acid in the presence of a base like pyridine can produce a mixed anhydride. orgsyn.orgnih.gov Anhydrides are valuable acylating agents in their own right, often used when a less reactive alternative to acyl chlorides is desired. nih.gov

A general procedure for forming an anhydride from an acyl chloride involves reacting it with a carboxylic acid in the presence of pyridine. orgsyn.org The pyridine first reacts with the acyl chloride, and this complex is then attacked by the carboxylate anion.

| Nucleophile | Reagents/Conditions | Product Type | General Yield | Reference |

|---|---|---|---|---|

| Alcohol (e.g., 2-Propanol) | Pyridine (base) | Ester (e.g., Isopropyl benzoate) | Generally High | libretexts.org |

| Heptoic Acid | Pyridine, Benzene (B151609), 60-65°C | Mixed Anhydride | 78-83% | orgsyn.org |

| p-Chlorobenzoic acid | Pyridine, heat | Symmetrical Anhydride | 96-98% | orgsyn.org |

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), is a powerful method for carbon-carbon bond formation. libretexts.org These strong nucleophiles readily attack the electrophilic carbonyl carbon.

The reaction typically proceeds in two stages:

The first equivalent of the organometallic reagent adds to the acyl chloride to form a ketone.

This ketone intermediate is also highly reactive towards the organometallic reagent and is immediately attacked by a second equivalent, leading to a tertiary alcohol after acidic workup. libretexts.orgyoutube.com

It is often difficult to stop the reaction at the ketone stage due to the high reactivity of both the organometallic reagent and the intermediate ketone. wisc.edu However, the synthesis of ketones can be achieved by using less reactive organometallic reagents, such as Gilman reagents (lithium diorganocuprates, R₂CuLi) or organocadmium reagents (R₂Cd). libretexts.orgyoutube.com These milder reagents react with the highly reactive acyl chloride but are generally unreactive towards the resulting ketone, allowing for its isolation in good yields. wisc.edu

| Organometallic Reagent | Reactivity | Intermediate Product | Final Product (after workup) | Reference |

|---|---|---|---|---|

| Grignard Reagent (R-MgX) | High | Ketone | Tertiary Alcohol | libretexts.org |

| Organolithium (R-Li) | High | Ketone | Tertiary Alcohol | libretexts.org |

| Gilman Reagent (R₂CuLi) | Moderate | Ketone | Ketone | youtube.com |

| Organocadmium (R₂Cd) | Moderate | Ketone | Ketone | libretexts.org |

Catalytic Applications in Organic Transformations

Beyond its role as a stoichiometric acylating agent, the structural motifs within this compound are relevant to modern catalytic processes, particularly in the realm of cross-coupling reactions.

While acyl chlorides themselves can participate in certain cross-coupling reactions (e.g., Sonogashira coupling), it is more common for related derivatives to be used. The trifluoromethoxy-substituted aryl group is a valuable component in ligands and substrates for palladium-catalyzed cross-coupling reactions. nih.gov For example, aryl chlorides and triflates containing trifluoromethyl or related groups are often used as electrophilic partners in reactions like Suzuki, Heck, and Hiyama couplings to form C-C bonds. nih.govnih.govrsc.org

The trifluoromethoxy group can influence the electronic properties of the aromatic ring, affecting the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. rsc.org In some cases, the presence of such electron-withdrawing groups can facilitate the oxidative addition of the aryl-halide bond to the palladium(0) catalyst, which is often the rate-limiting step. rsc.org

Acyl transfer is a fundamental process in which an acyl group is transferred from one molecule to another. nih.gov this compound is an excellent reagent for initiating such transfers. It can be used to "activate" less reactive functional groups. For instance, carboxylic acids can be converted into mixed anhydrides using an acyl chloride. This mixed anhydride is more reactive than the original carboxylic acid and can be readily attacked by nucleophiles like amines or alcohols in subsequent steps. This strategy is often employed in peptide synthesis and other complex molecule constructions where controlled acylation is required. beilstein-journals.org The process effectively uses the high reactivity of the acyl chloride to drive the acylation of a nucleophile by a less reactive carboxylic acid.

Reaction Kinetics and Thermodynamic Studies

A thorough understanding of a compound's reactivity is built upon detailed kinetic and thermodynamic data. For this compound, such specific information is not extensively documented in publicly accessible research. The electronic effects of the 3-(trifluoromethoxy) group—a combination of a strong electron-withdrawing trifluoromethyl group and an electron-donating ether linkage—suggest a complex influence on reaction rates and equilibria. However, without empirical data, analyses remain largely theoretical.

The reactions of acyl chlorides, such as this compound, with nucleophiles are generally expected to proceed through a tetrahedral intermediate. The specific mechanism can, however, vary depending on the nucleophile, solvent, and the electronic nature of the substituents on the benzoyl ring.

General mechanistic pathways for reactions of substituted benzoyl chlorides often involve a nucleophilic attack on the carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. The subsequent departure of the chloride leaving group yields the final product. The rate of these reactions is influenced by the stability of this intermediate and the transition states leading to it. The trifluoromethoxy group at the meta-position is expected to exert an electron-withdrawing inductive effect, which would typically enhance the electrophilicity of the carbonyl carbon and potentially accelerate the reaction.

Further studies employing techniques such as isotopic labeling, in-situ spectroscopy, and computational modeling would be invaluable in definitively elucidating the predominant reaction pathways for this compound under various conditions.

Detailed computational studies are required to map the energy profiles of reactions involving this compound. Such studies would involve calculating the energies of the reactants, transition states, intermediates, and products.

Transition state analysis, through methods like Density Functional Theory (DFT), would allow for the geometric and electronic characterization of the highest energy points along the reaction coordinate. This analysis can reveal key details about bond formation and cleavage during the reaction. For instance, in a nucleophilic acyl substitution, the transition state would likely feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken carbon-chlorine bond. The specific geometry and charge distribution of this transition state would be influenced by the trifluoromethoxy substituent.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Generic Nucleophile This table is for illustrative purposes only, as specific experimental data is not available.

| Reactant Concentration (M) | Nucleophile Concentration (M) | Initial Rate (M/s) |

|---|---|---|

| 0.1 | 0.1 | Data Not Available |

| 0.2 | 0.1 | Data Not Available |

| 0.1 | 0.2 | Data Not Available |

Table 2: Hypothetical Thermodynamic Parameters for the Reaction of this compound This table is for illustrative purposes only, as specific experimental data is not available.

| Parameter | Value |

|---|---|

| Enthalpy of Reaction (ΔH°) | Data Not Available |

| Entropy of Reaction (ΔS°) | Data Not Available |

| Gibbs Free Energy of Reaction (ΔG°) | Data Not Available |

Applications of 3 Trifluoromethoxy Benzoyl Chloride in Medicinal Chemistry and Advanced Materials

Precursor in Pharmaceutical Synthesis

The trifluoromethoxy group is of growing importance in pharmaceutical chemistry. mdpi.com Its properties can improve a drug candidate's metabolic stability and membrane permeability. mdpi.comresearchgate.net 3-(Trifluoromethoxy)benzoyl chloride serves as a key reagent for introducing this functional group into potential therapeutic agents.

Benzothiazinones (BTZs) are a potent class of antimycobacterial agents. researchgate.net The synthesis of prominent BTZ drug candidates, such as BTZ043, involves precursors containing a trifluoromethyl (-CF₃) group. researchgate.netnih.gov While this compound is a plausible reactant for creating analogous structures, specific examples of its use in the synthesis of antitubercular benzothiazinone derivatives are not prominently featured in current research literature. researchgate.netnih.gov

The 3-(trifluoromethoxy)benzoyl moiety has been incorporated into novel antimicrobial agents. Research into pyrazole (B372694) derivatives has shown that compounds featuring this group exhibit moderate antibacterial activity. nih.gov In a study on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives, the inclusion of a trifluoromethoxy substituent resulted in compounds with activity against various bacterial strains, demonstrating the utility of this chemical group in the development of new antimicrobial drugs. nih.gov

The trifluoromethoxy derivative (Compound 12 in the study) showed notable activity against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values as low as 2 μg/mL. nih.gov

| Compound Type | Bacterial Strain | Reported MIC Value (μg/mL) |

|---|---|---|

| Trifluoromethoxy Derivative | S. aureus ATCC 25923 | 2 |

| S. aureus ATCC 33591 | 2 |

The trifluoromethoxy group is a desirable feature in the design of modern pharmaceuticals, including tyrosine kinase inhibitors (TKIs), due to its ability to enhance metabolic stability and binding affinity. nih.govmdpi.com TKIs are a critical class of anticancer drugs, and many approved inhibitors feature fluorinated groups to improve their pharmacological profiles. mdpi.comnih.gov While the properties of the -OCF₃ group make this compound a theoretically valuable precursor for novel TKIs, specific, documented instances of its use to synthesize known TKI drug candidates are not widely reported in the scientific literature.

The stereoselective synthesis of molecules containing fluorinated chiral carbon centers is a significant challenge and an area of intense research in pharmaceutical chemistry. nih.gov Such compounds are of great interest due to their potential biological activities. However, specific applications of this compound as a reagent in the stereoselective construction of chiral fluorinated compounds are not detailed in available research findings.

Role in Agrochemical Development

The trifluoromethoxy group is an increasingly important substituent in the field of agrochemicals. mdpi.comresearchgate.net Its inclusion in the molecular structure of pesticides and herbicides can enhance their bioactivity and environmental resilience. As a reactive intermediate, this compound is a relevant building block for synthesizing new agrochemical products, although specific examples of commercial agrochemicals derived directly from this precursor are not specified in the reviewed literature. nbinno.com

Utilization in Polymer Chemistry and Material Science

Benzoyl chloride and its derivatives are used in polymer chemistry, for instance, in the surface modification of natural fibers to improve their adhesion within polymer composites. nih.gov Fluorinated polymers and coatings are prized for their high chemical resistance and stability. innospk.com While this compound could theoretically serve as a monomer or modifying agent to impart these desirable fluorinated properties to polymers and other advanced materials, specific research detailing its utilization in material science applications is limited.

Contributions to Fine Chemical Synthesis

This compound is a valuable building block in fine chemical synthesis, primarily serving as a reactive intermediate for introducing the 3-(trifluoromethoxy)benzoyl moiety into more complex molecules. Its utility stems from the presence of the acyl chloride group, which is highly susceptible to nucleophilic attack, facilitating the formation of new carbon-heteroatom bonds, typically with oxygen, nitrogen, or sulfur nucleophiles. This reactivity makes it a key reagent for creating a variety of amides, esters, and other derivatives that are often precursors to specialized chemicals, including pharmaceutical intermediates and materials science components.

The trifluoromethoxy (-OCF₃) group is of particular importance in modern synthetic chemistry. It is recognized as a lipophilic electron-withdrawing group, which can significantly alter the physicochemical properties of a molecule. By incorporating this group, chemists can enhance metabolic stability, improve membrane permeability, and modify the binding affinity of a molecule to its biological target. Consequently, this compound is frequently employed in the synthesis of novel compounds where these properties are desirable.

A primary application in fine chemical synthesis is the acylation of amines and anilines to form N-substituted benzamides. These benzamide (B126) structures are prevalent in a wide range of biologically active compounds. The reaction is typically a straightforward nucleophilic acyl substitution where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the displacement of the chloride ion and the formation of a stable amide bond.

Detailed Research Findings:

While specific, named reactions detailing the use of this compound are not extensively cataloged in readily available literature, its synthetic utility can be illustrated through its reaction with various nucleophiles to produce valuable fine chemicals. A representative example is the synthesis of N-aryl-3-(trifluoromethoxy)benzamides, which are important scaffolds in medicinal chemistry.

In a typical laboratory synthesis, this compound is reacted with a substituted aniline (B41778) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. The reaction proceeds efficiently, yielding the corresponding benzanilide (B160483) derivative. For instance, the reaction with 4-chloroaniline (B138754) would produce N-(4-chlorophenyl)-3-(trifluoromethoxy)benzamide. This compound serves as a valuable intermediate, which could be further modified to create more complex drug candidates or functional materials.

The table below outlines a representative synthesis, illustrating the role of this compound as a key reagent in the formation of a specialized benzamide derivative.

| Reactant 1 | Reactant 2 | Solvent | Base | Product | Reaction Type | Illustrative Yield |

|---|---|---|---|---|---|---|

| This compound | 4-Chloroaniline | Benzene (B151609) | Pyridine | N-(4-chlorophenyl)-3-(trifluoromethoxy)benzamide | Nucleophilic Acyl Substitution | ~90% |

This reaction highlights the fundamental contribution of this compound in fine chemical synthesis: providing a reliable method for incorporating the trifluoromethoxybenzoyl group, thereby enabling the construction of new chemical entities with tailored properties for various advanced applications.

Spectroscopic and Computational Characterization of 3 Trifluoromethoxy Benzoyl Chloride and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

A variety of spectroscopic techniques are instrumental in defining the chemical architecture of 3-(trifluoromethoxy)benzoyl chloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and for probing the fluorine environments in fluorinated compounds.

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the carbonyl group (C=O) of the benzoyl chloride, the C-O-C stretching of the trifluoromethoxy group, and the C-F bonds.

An infrared spectrum for this compound is noted as being available in the NIST Chemistry WebBook, though the detailed spectral data and peak assignments are not provided here. globalchemmall.com The spectrum would be crucial for confirming the presence of the key functional moieties.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The mass spectrum of a compound provides information about its molecular weight and can reveal details about its structure through fragmentation patterns.

The electron ionization mass spectrum of this compound is available through the NIST WebBook. globalchemmall.com The molecular ion peak and significant fragmentation peaks provide evidence for the compound's structure.

Table 1: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

|---|---|---|

| 50 | 18 | C₄H₂⁺ |

| 75 | 30 | C₆H₃⁺ |

| 95 | 35 | C₆H₄F⁺ |

| 123 | 15 | C₇H₄FO⁺ |

| 159 | 100 | [M-Cl]⁺, C₈H₄F₃O⁺ |

| 189 | 5 | [M-Cl+O]⁺ (rearrangement) |

Data sourced from NIST WebBook globalchemmall.com

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.

A search of crystallographic databases reveals no publicly available single-crystal X-ray diffraction data for this compound.

Raman spectroscopy provides information about molecular vibrations and is complementary to FT-IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations.

No experimental Raman spectroscopic data for this compound could be located in the surveyed scientific literature and databases.

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for predicting and understanding the geometric, electronic, and spectroscopic properties of molecules. These theoretical studies can complement experimental data by providing insights into molecular orbitals, charge distribution, and vibrational frequencies.

A comprehensive search of the scientific literature did not yield any specific quantum chemical calculations or theoretical studies focused on this compound.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is widely used for calculating properties like optimized molecular geometry, vibrational frequencies, and various electronic parameters that govern a molecule's behavior. researchgate.netrsc.org For derivatives of benzoyl chloride, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been shown to provide results that correlate well with experimental data. researchgate.netiosrjournals.org

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. iosrjournals.org This optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For an aromatic compound like this compound, key parameters would include the C-C bond lengths of the phenyl ring, the C=O and C-Cl bonds of the acyl chloride group, and the C-O and C-F bonds of the trifluoromethoxy group. The presence of the electron-withdrawing trifluoromethoxy group is expected to influence the geometry of the benzene (B151609) ring. beilstein-journals.org

Once the geometry is optimized, harmonic vibrational frequencies can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration and are crucial for interpreting experimental infrared (IR) and Raman spectra. iosrjournals.org A comparison between the calculated and experimental spectra allows for a detailed and reliable assignment of the observed vibrational bands. iosrjournals.org The absence of imaginary frequencies in the calculation confirms that the optimized structure is a true energy minimum. iosrjournals.org

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Related Structures)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | ~1.19 |

| C-Cl | ~1.79 | |

| C-O (methoxy) | ~1.36 | |

| C-F | ~1.34 | |

| Bond Angle (°) | O=C-Cl | ~121.0 |

| Ring-C-C=O | ~122.5 | |

| C-O-C (methoxy) | ~118.0 |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. bhu.ac.in The MESP map illustrates the charge distribution, where different colors represent different electrostatic potential values. bhu.ac.in Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. bhu.ac.inresearchgate.net In this compound, the most negative potential is expected around the carbonyl oxygen atom, indicating its role as a primary site for electrophilic interaction. Positive potential would be concentrated around the hydrogen atoms and the carbonyl carbon, identifying it as a site for nucleophilic attack.

Mulliken population analysis is used to calculate the partial atomic charges on each atom in the molecule. bhu.ac.inresearchgate.net This analysis provides a quantitative measure of the electron distribution and helps in understanding the molecule's polarity and reactivity. The analysis reveals how the electronegativity of different atoms (like O, F, and Cl) influences the charge distribution across the molecular framework. researchgate.net For instance, the highly electronegative fluorine and oxygen atoms are expected to carry significant negative charges.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov For this compound, the HOMO is likely to be localized on the phenyl ring and the oxygen of the trifluoromethoxy group, while the LUMO is expected to be centered around the acyl chloride moiety, particularly the C=O bond.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.0 to -8.0 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 6.5 |

Based on the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, derived from conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), global softness (S), and the electrophilicity index (ω).

Ionization Potential (I ≈ -E_HOMO) : Energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO) : Energy released when an electron is added.

Electronegativity (χ = (I+A)/2) : The power of an atom to attract electrons.

Global Hardness (η = (I-A)/2) : Resistance to change in electron distribution.

Global Softness (S = 1/η) : The reciprocal of hardness.

Electrophilicity Index (ω = χ²/2η) : A measure of the electrophilic nature of a molecule.

Local reactivity descriptors, such as Fukui functions, are used to identify the reactivity of specific atomic sites within the molecule, distinguishing which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. rsc.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While specific MD simulation studies on this compound are not prominent in the literature, this technique could provide valuable insights into its dynamic behavior. An MD simulation would involve setting up a system (e.g., a single molecule in a vacuum or multiple molecules in a solvent box) and then calculating the trajectory of each atom based on a given force field. researchgate.net Such simulations could be used to explore conformational changes, study the solvation process, and understand how the molecule interacts with other molecules, such as solvents or reactants, in a dynamic environment.

Conformational Analysis and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

The study of intermolecular interactions is crucial for understanding the packing of molecules in the crystalline state. Hirshfeld surface analysis is a powerful method for visualizing and quantifying these interactions. nih.govnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it allows for the mapping of properties like d_norm, which highlights intermolecular contacts shorter or longer than the van der Waals radii. mdpi.com Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds. nih.gov

Energy framework analysis, another tool available in computational crystallography, can be used to calculate the interaction energies between molecular pairs in a crystal. researchgate.netmdpi.com This analysis helps to visualize the topology and strength of the interaction energies (electrostatic, polarization, dispersion, and repulsion) that build the supramolecular architecture. mdpi.com For benzoyl chloride analogues, π-π stacking interactions have been identified as primary building blocks in their crystal structures. researchgate.net

Prediction of Nonlinear Optical (NLO) Properties

The investigation into the nonlinear optical (NLO) properties of organic molecules has garnered significant interest due to their potential applications in optoelectronic technologies such as optical switching, data storage, and communications. The NLO response of a molecule is determined by its hyperpolarizability, which describes how the molecule's dipole moment changes in the presence of a strong external electric field. Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting these properties.

Computational studies on related compounds, such as chlorobenzaldehydes, have been performed using the DFT method with the B3LYP functional and 6-31G'(d,p) basis set to calculate the dipole moment (μ), the total molecular polarizability (α_tot), and the first-order hyperpolarizability (β_tot). mdpi.comresearchgate.net These parameters are crucial in evaluating the NLO potential of a material.

For instance, the calculated NLO properties for ortho-, meta-, and para-chlorobenzaldehyde are presented below. These molecules, like this compound, feature an electron-withdrawing group on the benzene ring, which can enhance NLO properties.

Table 1: Calculated Dipole Moment (μ_tot), Polarizability (α_tot), and First-Order Hyperpolarizability (β_tot) of Chlorobenzaldehyde Isomers mdpi.comresearchgate.net

| Compound | Dipole Moment (μ_tot) [Debye] | Polarizability (α_tot) [esu] | First-Order Hyperpolarizability (β_tot) [cm⁵/esu] |

|---|---|---|---|

| o-Chlorobenzaldehyde | 3.1243 | - | 155.86 x 10⁻³⁰ |

| m-Chlorobenzaldehyde | 1.8918 | - | 240.86 x 10⁻³⁰ |

Data calculated using DFT/B3LYP/6-31G'(d,p) level of theory. mdpi.comresearchgate.net

Similarly, a computational study on o-chlorobenzoyl chloride was conducted using DFT with the B3LYP method to determine its first-order hyperpolarizability. journalcra.com This provides a closer structural analogue to the target molecule.

The trifluoromethoxy (-OCF₃) group is known for its strong electron-withdrawing nature, which is generally stronger than that of a chlorine atom. In this compound, the -OCF₃ group is at the meta position, and the benzoyl chloride moiety itself is electron-withdrawing. The presence of multiple electron-withdrawing groups can lead to a significant intramolecular charge transfer, which is a key factor for a high NLO response.

Analytical Methodologies for Detection and Quantification of 3 Trifluoromethoxy Benzoyl Chloride

Chromatographic Techniques

Chromatography is a cornerstone for separating 3-(trifluoromethoxy)benzoyl chloride from reactants, byproducts, and impurities. The choice between liquid and gas chromatography typically depends on the volatility and thermal stability of the compound and the matrix in which it is being analyzed.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of acyl chlorides. nih.gov However, the high reactivity of the acyl chloride group, particularly its susceptibility to hydrolysis, presents a challenge for direct analysis in reversed-phase systems that use aqueous mobile phases. google.com To overcome this, derivatization is a common and effective strategy. google.comnih.gov

This involves reacting the this compound with a suitable reagent to form a more stable, easily detectable derivative. For instance, nitrophenylhydrazine (B1144169) can be used as a derivatization reagent, which reacts with the acyl chloride to form a product with strong UV absorption, facilitating sensitive detection. google.comnih.gov This approach effectively avoids interference from the drug substance or intermediate matrices. google.com The derivatization reaction is typically rapid, and the resulting stable product can be readily analyzed using standard reversed-phase HPLC methods. nih.gov

A typical HPLC method for a derivatized acyl chloride might employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). jocpr.com Detection is commonly performed using an ultraviolet (UV) or diode-array detector (DAD), set to a wavelength where the derivative exhibits maximum absorbance. google.comjocpr.com

Table 1: Illustrative HPLC Parameters for Analysis of Derivatized Acyl Chlorides

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 3.5 µm) jocpr.com |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer and acetonitrile (B52724) google.comjocpr.com |

| Flow Rate | 0.8–1.0 mL/min jocpr.com |

| Detector | UV/DAD google.com |

| Wavelength | 330–420 nm (for nitrophenylhydrazine derivatives) google.com |

| Temperature | Ambient (e.g., 25°C) jocpr.com |

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. Direct injection can be feasible, but the high reactivity of the compound can lead to interactions with active sites in the GC system (e.g., inlet liner, column) or degradation, potentially causing poor peak shape and inaccurate quantification. chromforum.org

To mitigate these issues, derivatization can also be employed in GC analysis. For example, reaction with an amine like diethylamine (B46881) can convert the acyl chloride into a more stable amide, which is less prone to degradation during GC analysis. chromforum.org Another approach involves converting the corresponding carboxylic acid impurity to a silyl (B83357) ester using a reagent like BSTFA. chromforum.org

When coupled with a mass spectrometer (GC-MS), this method provides high selectivity and sensitivity, allowing for confident identification based on both retention time and mass spectrum. researchgate.net Static headspace (SHS) GC-MS is another powerful technique for detecting volatile compounds like acyl chlorides in various sample matrices. nih.gov

Table 2: General GC Parameters for Acyl Chloride Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., 5% Phenyl Methylpolysiloxane) chromforum.org |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless or Headspace nih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) chromforum.orgresearchgate.net |

| Temperature Program | Ramped oven temperature to ensure separation of components |

Spectroscopic Analytical Methods

Spectroscopic methods are indispensable for the structural confirmation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns confirming the 1,3-substitution pattern on the benzene (B151609) ring.

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying the functional groups present. A strong absorption band in the region of 1750-1815 cm⁻¹ is a clear indicator of the carbonyl (C=O) group in the acyl chloride.

Mass Spectrometry (MS) : When coupled with GC or LC, MS provides the molecular weight of the compound and fragmentation patterns that are unique to its structure. nist.gov This information is crucial for confirming the identity of the analyte and any related impurities. nist.gov The NIST WebBook provides mass spectral data for this compound, which can be used as a reference. nist.gov

Validation of Analytical Procedures

Validation of an analytical method is critical to ensure its reliability, accuracy, and precision for its intended purpose. gavinpublishers.comeuropa.eu According to ICH guidelines, key validation parameters include selectivity, sensitivity, linearity, precision, and accuracy. jocpr.comeuropa.eu

Selectivity/Specificity : This is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. europa.eu For chromatographic methods, this is demonstrated by showing that the peak for this compound (or its derivative) is well-resolved from other peaks. jocpr.com

Sensitivity : Sensitivity is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy. jocpr.com For trace analysis of acyl chlorides using derivatization HPLC, detection limits in the range of 0.01–0.03 μg/mL have been reported. nih.govresearchgate.net

Linearity : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. gavinpublishers.com This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. A correlation coefficient (r²) value greater than 0.999 is often considered indicative of good linearity. google.comjocpr.com

Precision : Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels, including repeatability (system precision) and intermediate precision (method precision). jocpr.comgavinpublishers.com

Accuracy : Accuracy reflects the closeness of the test results obtained by the method to the true value. gavinpublishers.com It is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered is calculated. jocpr.com Typical recovery values are expected to be in the range of 98-102%. gavinpublishers.com

Trace Level Detection of Impurities

The synthesis of this compound can result in various impurities, including residual starting materials, byproducts from side reactions (such as isomers or chlorinated species), and degradation products like the corresponding carboxylic acid. google.comgoogle.comresearchgate.net

Detecting these impurities at trace levels is crucial for ensuring the quality and purity of the final product. Sensitive analytical methods like HPLC and GC-MS are essential for this purpose. researchgate.netresearchgate.net As discussed, derivatization techniques can significantly enhance the sensitivity and selectivity of these methods, allowing for the quantification of impurities at parts-per-million (ppm) levels. jocpr.comresearchgate.net For example, a validated HPLC method for a similar compound, benzyl (B1604629) chloride, demonstrated an LOQ of 10 ppm. jocpr.com The development of such methods is vital for controlling potentially genotoxic impurities, which have strict regulatory limits. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Nitrophenylhydrazine |

| Diethylamine |

| Benzyl chloride |

| Acetonitrile |

| Ammonium acetate |

| Toluene |

| Benzaldehyde (B42025) |

| Benzyl alcohol |

Safety, Handling, and Environmental Considerations in Research

Hazard Identification and Risk Assessment in Laboratory Settings

A thorough risk assessment is the foundation of safe laboratory practice when working with 3-(Trifluoromethoxy)benzoyl chloride. This involves recognizing its inherent chemical properties and taking proactive measures to mitigate potential exposures and adverse reactions. The primary hazards associated with this compound are its corrosive nature and high sensitivity to moisture.

Corrosive Nature and Moisture Sensitivity

This compound is classified as a corrosive material that can cause severe skin burns and serious eye damage. synquestlabs.comthermofisher.com Contact with skin or eyes can lead to immediate and significant tissue damage. Inhalation of its vapors may also cause irritation to the respiratory tract. synquestlabs.com

A critical characteristic of this acyl chloride is its high reactivity with water and other nucleophilic substances. upenn.edu Upon contact with moisture, it readily hydrolyzes, releasing corrosive and toxic gases, including hydrogen chloride (HCl). thermofisher.comupenn.edu This reaction is often vigorous and can generate heat. Furthermore, in the presence of moisture, this compound can react with certain metals to produce highly flammable and potentially explosive hydrogen gas. synquestlabs.com

| Hazard | Description |

| Corrosivity | Causes severe skin burns and eye damage upon contact. synquestlabs.comthermofisher.com |

| Moisture Sensitivity | Reacts with water to produce heat and toxic gases (e.g., hydrogen chloride). thermofisher.comupenn.edu |

| Inhalation Hazard | Vapors can cause respiratory irritation. synquestlabs.com |

| Reactivity with Metals | In the presence of moisture, can react with metals to generate explosive hydrogen gas. synquestlabs.com |

Personal Protective Equipment (PPE) Requirements

To mitigate the risks associated with the corrosive and reactive nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory. A comprehensive PPE ensemble should be worn at all times when handling this chemical.

Recommended Personal Protective Equipment:

Eye Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles. synquestlabs.comfishersci.com

Hand Protection: Chemical-resistant gloves are essential. The specific glove material should be chosen based on its resistance to this compound and the solvents being used. Gloves must be inspected for any signs of degradation before use and disposed of properly after handling the chemical. synquestlabs.com

Body Protection: A laboratory coat is required. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or suit may be necessary. synquestlabs.com

Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used. synquestlabs.comfishersci.com

Safe Storage and Disposal Procedures

Proper storage and disposal of this compound are critical to prevent accidents and environmental contamination. These procedures should be clearly outlined in the laboratory's chemical hygiene plan.

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents. synquestlabs.comfishersci.com To prevent reaction with atmospheric moisture, it is often recommended to store the container under an inert atmosphere, such as nitrogen or argon. synquestlabs.com

Disposal of this compound and its contaminated materials must be handled as hazardous waste. It should be collected in a designated, properly labeled, and sealed container. Waste disposal should be carried out through a licensed professional waste disposal service in accordance with all local, state, and federal regulations. upenn.edu Unused or surplus material should be offered to a licensed disposal company; contaminated packaging should be disposed of as unused product. upenn.edu

Management of Potentially Explosive Chemicals (PECs)

While this compound is not typically classified as a peroxide-forming chemical, its reactivity presents other potential explosion hazards. There is a risk of explosion if the compound is heated under confinement. synquestlabs.com This is due to the potential for rapid thermal decomposition, which can lead to a dangerous build-up of pressure in a sealed container.

Furthermore, its reaction with water in the presence of metals can generate hydrogen gas, which is highly explosive. synquestlabs.com Therefore, management of this compound should include measures to prevent these scenarios. This includes avoiding heating in sealed vessels and ensuring that it does not come into contact with incompatible materials, especially water and metals, during storage and handling.

Green Chemistry Principles in Laboratory Practice

The application of green chemistry principles to laboratory work involving this compound can help to minimize its environmental impact and enhance safety. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Waste Minimization Strategies

Waste minimization is a key aspect of green chemistry and is crucial in laboratory settings. For reactions involving this compound, several strategies can be employed to reduce waste generation.

Source Reduction: The most effective way to minimize waste is to reduce its generation at the source. This can be achieved by carefully planning experiments to use the smallest possible quantities of reagents.

Solvent Selection: Many organic reactions utilize chlorinated solvents, which are often toxic and environmentally persistent. researchgate.net Whenever possible, these should be replaced with more environmentally benign solvents. The ideal "green" solvent would be non-toxic, biodegradable, and derived from renewable resources.

Atom Economy: Reactions should be designed to maximize the incorporation of all materials used in the process into the final product. This reduces the amount of atomic waste generated. For example, addition reactions have a 100% atom economy, while substitution and elimination reactions generate byproducts.

Catalysis: The use of catalytic reagents is often preferable to stoichiometric reagents. Catalysts are used in small amounts and can be recycled, which reduces waste. For instance, the use of a palladium catalyst has been noted in syntheses involving similar compounds. dovepress.com

Waste Segregation and Treatment: Proper segregation of waste streams is essential for effective waste management. Where feasible and safe, in-lab neutralization of corrosive byproducts can reduce the hazardous nature of the waste before disposal.

By integrating these safety protocols and green chemistry principles into the experimental design, researchers can work with this compound in a manner that is both scientifically productive and environmentally responsible.

Development of Safer Solvents and Reagents

In alignment with the principles of green chemistry, significant research efforts are directed towards developing safer solvents and reagents for the synthesis and application of chemical compounds like this compound. sigmaaldrich.com The goal is to minimize the environmental impact and health risks associated with traditional chemical processes, which often rely on volatile, toxic, and hazardous materials. orientjchem.orgjetir.org

Safer Solvents